Hypothermal Activity Parity with Unsubstituted Coumarin
In a systematic SAR study of 73 coumarin derivatives (Kitagawa & Iwaki, 1958), 3-propylcoumarin (compound A-9) exhibited strong body temperature depression in albino rats, statistically indistinguishable from unsubstituted coumarin (A-1) as the positive control. In direct contrast, 3-ethylcoumarin (A-8) and 3-butylcoumarin (A-10)—the immediate lower and higher homologs—showed significantly weaker hypothermal effects under identical experimental conditions [1]. The study employed a rigorous statistical framework: normal rectal temperature (a) vs. minimum post-administration temperature (b) were compared, and significance was assessed at the 5% risk level using analysis of variance with homogeneity-of-variance testing. The parity of activity between odd-carbon alkyl chains (C1, C3) and the diminished activity of even-carbon chains (C2, C4) represents a reproducible, non-monotonic SAR feature.
| Evidence Dimension | Body temperature depression (hypothermal activity) in albino rats |
|---|---|
| Target Compound Data | 3-Propylcoumarin (A-9): Strong activity, statistically comparable to coumarin positive control (A-1); classified as '+' (significant at p<0.05) |
| Comparator Or Baseline | 3-Ethylcoumarin (A-8) and 3-Butylcoumarin (A-10): Weaker activity; 3-Methylcoumarin (A-2): Strong activity (C1 parity group) |
| Quantified Difference | Binary activity classification: active (C1, C3) vs. weakly active/inactive (C2, C4); statistical significance threshold p<0.05, n=3 rats/group |
| Conditions | Albino rats (~150 g), 0.1 g/kg s.c. in olive oil (0.05 g/kg for toxic compounds; 0.2 g/kg for weakly active compounds), rectal temperature monitoring at 15-30 min intervals, ambient 15-20 °C, 50-60% humidity, fasted 24 h pre- and during experiment |
Why This Matters
Procurement of 3-propylcoumarin over 3-ethyl- or 3-butylcoumarin is essential for CNS pharmacology studies requiring hypothermal activity, as only the odd-carbon 3-alkylcoumarins retain the potent thermoregulatory effect of the parent coumarin scaffold.
- [1] Kitagawa H, Iwaki R. Coumarin Derivatives for Medicinal Purposes. XII. Hypothermal Action. YAKUGAKU ZASSHI. 1958;78(5):491-497. DOI: 10.1248/yakushi1947.78.5_491 View Source
